

Application Note: High-Performance Solid-Phase Synthesis of Aspartyl-Tyrosine (Asp-Tyr)

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Compound of Interest

Compound Name:	Asp-Tyr
CAS No.:	22840-03-5
Cat. No.:	B1582757

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Executive Summary

The synthesis of the dipeptide Aspartyl-Tyrosine (**Asp-Tyr**) presents a specific, often underestimated challenge in Solid-Phase Peptide Synthesis (SPPS): Diketopiperazine (DKP) formation. Standard protocols utilizing Wang resin frequently fail for dipeptides because the free amine of the N-terminal residue can intramolecularly attack the C-terminal ester linkage, cyclizing to form a DKP byproduct and prematurely cleaving the peptide from the resin.

This guide details a high-fidelity protocol using 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker effectively suppresses DKP formation, while its acid sensitivity allows for mild cleavage conditions that preserve sensitive side chains if necessary.^{[1][2]} This protocol yields high-purity H-**Asp-Tyr**-OH suitable for pharmaceutical and biological applications.

Strategic Considerations & Mechanism

Before initiating synthesis, it is critical to understand the chemical rationale behind the material selection.

The Diketopiperazine (DKP) Problem

In standard Fmoc-SPPS on Wang resin, the removal of the Fmoc group from the second residue (Asp) generates a free amine. This amine is spatially proximal to the C-terminal ester carbonyl. Spontaneous nucleophilic attack forms a six-membered ring (diketopiperazine), releasing the dipeptide from the resin. This reaction is acid/base catalyzed and often results in near-total loss of yield.

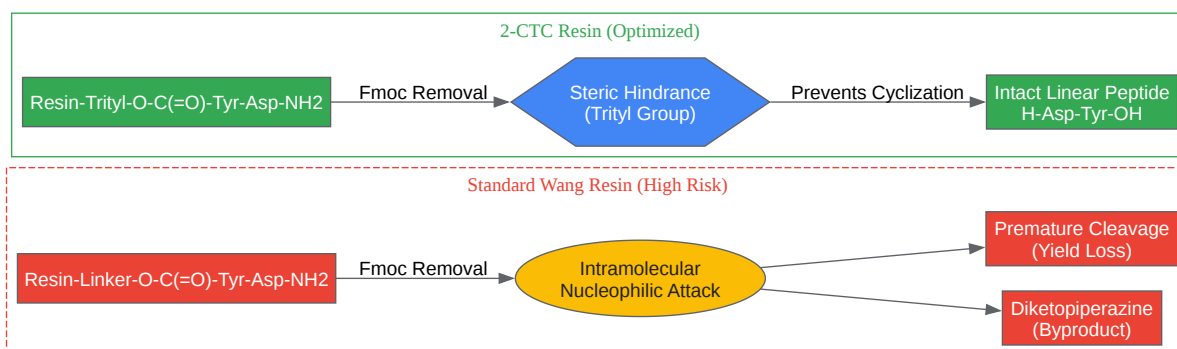
The Solution: 2-Chlorotryl Chloride (2-CTC) Resin

We utilize 2-CTC resin for two mechanistic reasons:

- **Steric Hindrance:** The bulky trityl groups create a sterically crowded environment around the ester linkage, physically blocking the N-terminal amine from attacking the carbonyl carbon.
- **Racemization-Free Loading:** The first amino acid (Tyr) is loaded via nucleophilic substitution of the chloride by the carboxylate (SN1/SN2 character) using only a base (DIPEA). Because the carboxyl group is not activated (e.g., by HBTU/DIC), the risk of C-terminal racemization—common when loading Wang resin—is eliminated.

Visualizing the DKP Mechanism

The following diagram illustrates the DKP pathway and how the 2-CTC resin blocks it.



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Caption: Comparison of DKP formation risk on Wang resin vs. suppression on 2-CTC resin.

Materials & Reagents

Component	Specification	Purpose
Resin	2-Chlorotrityl chloride resin (1.0–1.6 mmol/g)	Solid support preventing DKP formation.
Amino Acid 1	Fmoc-Tyr(tBu)-OH	C-terminal residue. tBu protects phenolic -OH.
Amino Acid 2	Fmoc-Asp(OtBu)-OH	N-terminal residue.[3][4] OtBu protects side chain carboxyl.
Coupling Reagents	DIC (Diisopropylcarbodiimide) Oxyma Pure	Efficient coupling with reduced racemization.
Base	DIPEA (N,N-Diisopropylethylamine)	Base for resin loading.
Deprotection	20% Piperidine in DMF	Removal of Fmoc group.[5][6]
Cleavage Cocktail	TFA / TIS / H ₂ O (95:2.5:2.5)	Global deprotection and cleavage from resin.[1]
Solvents	DMF (peptide grade), DCM, Methanol	Washing and swelling.

Experimental Protocol

Phase 1: Resin Loading (Critical Step)

Note: Do not use coupling reagents (HBTU, HATU, DIC) for this step. Activation of the C-terminal amino acid leads to racemization.

- Swelling: Weigh 2-CTC resin (e.g., 0.5 g) into a reactor. Add dry DCM (5 mL) and swell for 20 minutes. Drain.
- Preparation of AA Solution: Dissolve Fmoc-Tyr(tBu)-OH (1.2 eq relative to resin capacity) in dry DCM (5 mL). Add DIPEA (4 eq).
 - Tip: If the amino acid does not dissolve, add a small amount of DMF, but keep DCM as the primary solvent to maximize resin swelling.

- Loading Reaction: Add the solution to the resin.[5] Agitate gently for 2 hours at room temperature.
- Capping: Add Methanol (1 mL) directly to the reaction mixture (to cap unreacted chloride sites) and agitate for an additional 20 minutes.
- Washing: Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.

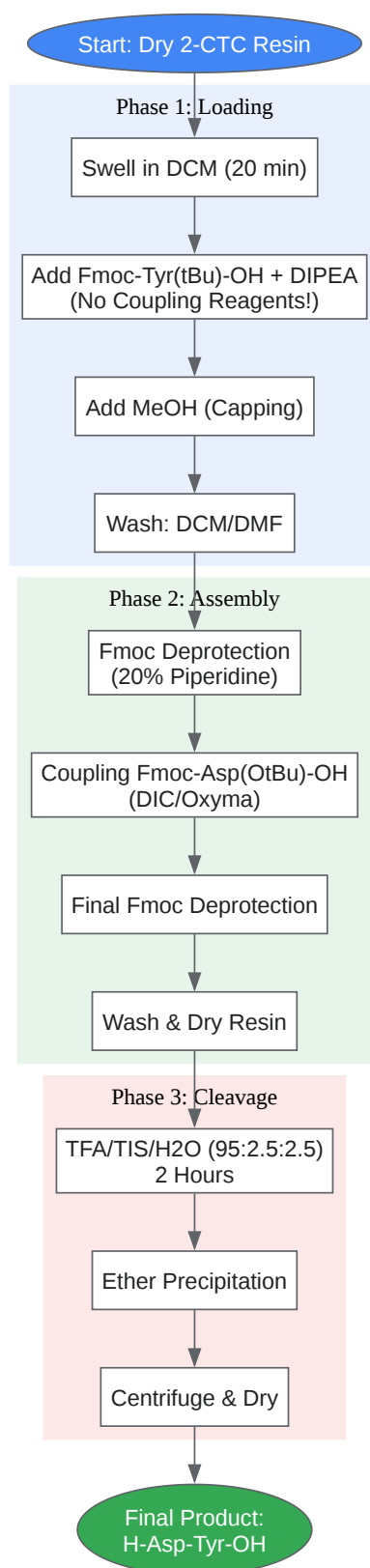
Phase 2: Peptide Assembly

- Fmoc Deprotection:
 - Add 20% Piperidine/DMF.[5][6] Agitate for 5 minutes. Drain.
 - Add fresh 20% Piperidine/DMF. Agitate for 10 minutes. Drain.
 - Wash: 5x DMF, 3x DCM.
- Coupling Aspartate:
 - Dissolve Fmoc-Asp(OtBu)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
 - Add DIC (3 eq).
 - Add mixture to the resin-bound Tyr.
 - Agitate for 60 minutes.
 - QC Check: Perform a Kaiser test. If blue (positive), recouple. If yellow/colorless (negative), proceed.
- Final Fmoc Removal:
 - Repeat the deprotection step (Phase 2, Step 1) to remove the Fmoc from the Asp residue.
 - Wash thoroughly with DMF (5x) and DCM (5x).
 - Drying: Dry the resin under vacuum/nitrogen flow until free-flowing.

Phase 3: Cleavage & Global Deprotection

- Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
 - Note: TIS is a scavenger for the t-butyl cations released from Tyr and Asp side chains.
- Reaction: Add cocktail to the dry resin (10 mL per gram of resin). Agitate for 2 hours at room temperature.
- Collection: Filter the resin and collect the filtrate (containing the peptide) into a round-bottom flask. Wash resin with 1 mL TFA and combine.
- Precipitation: Concentrate the TFA solution to ~20% volume using a nitrogen stream. Pour dropwise into cold Diethyl Ether (-20°C).
- Isolation: Centrifuge (3000 rpm, 5 min) to pellet the white precipitate. Decant ether. Repeat wash with cold ether 2x.

Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of **Asp-Tyr** on 2-CTC resin.

Analytical Quality Control

The final product should be analyzed to confirm identity and purity.

Parameter	Method	Expected Result
Identity	ESI-MS (Electrospray Ionization Mass Spectrometry)	[M+H] ⁺ = 297.1 Da (Calc MW: 296.28)
Purity	RP-HPLC (C18 Column)	Single peak > 95% area.
Mobile Phase	A: 0.1% TFA in H ₂ O; B: 0.1% TFA in MeCN	Gradient: 5% to 60% B over 20 min.
Detection	UV at 214 nm (amide bond) and 280 nm (Tyr side chain)	Peak visible at both wavelengths.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	DKP Formation (if using Wang resin)	Switch to 2-CTC resin immediately.
Racemization of Tyr	Activation during loading	Ensure NO coupling reagents (HBTU/DIC) are used during the loading of the first amino acid on 2-CTC. Use only DIPEA.
Incomplete Coupling	Aggregation or steric hindrance	Use double coupling for the Asp residue. Switch to HATU for higher reactivity.
t-Butyl Adducts	Inefficient scavenging	Ensure fresh TIS is used in the cleavage cocktail. Increase TIS to 5%.
Aspartimide	Base-catalyzed ring closure	Unlikely for Asp-Tyr, but if observed (+ mass shift), add 0.1M HOBt to the piperidine deprotection solution.

References

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